Physicochemical properties of (4-(Azetidin-1-ylmethyl)phenyl)methanamine
Physicochemical properties of (4-(Azetidin-1-ylmethyl)phenyl)methanamine
Technical Whitepaper: Physicochemical Profiling of (4-(Azetidin-1-ylmethyl)phenyl)methanamine
Executive Summary
(4-(Azetidin-1-ylmethyl)phenyl)methanamine (CAS: 926225-09-4) is a bifunctional building block increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of CNS-active agents. Its structural distinctiveness lies in the azetidine ring —a strained, four-membered heterocycle that offers unique vectors for solubility modulation and metabolic stability compared to its larger congeners like pyrrolidine or piperidine.[1][2][3]
This guide provides a comprehensive technical analysis of its physicochemical properties, stability profile, and handling protocols.[4] It is designed to assist medicinal chemists in rationalizing its use as a linker or pharmacophore scaffold.
Structural Analysis & Molecular Descriptors
The molecule comprises a central phenyl linker substituted at the para positions with two distinct amine functionalities: a primary benzylamine and a tertiary azetidine ring.
Key Structural Features:
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Azetidine Ring: High ring strain (~25.4 kcal/mol) imparts unique conformational rigidity and lowers lipophilicity relative to acyclic amines.
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Benzylamine Motif: Provides a primary anchor point for amide coupling or reductive amination.
-
Para-Substitution: Enforces a linear geometry, ideal for extending into solvent-exposed pockets of protein targets.[4]
Table 1: Computed Molecular Descriptors
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₆N₂ | |
| Molecular Weight | 176.26 g/mol | Fragment-like (<300 Da) |
| Exact Mass | 176.1313 | |
| Heavy Atom Count | 13 | |
| Rotatable Bonds | 3 | High flexibility in the linker arms |
| TPSA | ~29.26 Ų | Favorable for CNS penetration (Target <90 Ų) |
| Csp³ Fraction | 0.45 | High 3D character due to azetidine/methylene groups |
Visualization: Structural Connectivity & Functional Zones
Figure 1: Functional decomposition of the molecule highlighting reactive centers and physicochemical drivers.
Acid-Base Chemistry (pKa) & Ionization State
Understanding the ionization state is critical for purification (flash chromatography) and formulation. The molecule contains two basic nitrogen centers.
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N1 (Primary Benzylamine): Typical pKa range for benzylamines is 9.3 – 9.6 .
-
N2 (Tertiary Azetidine): While aliphatic tertiary amines usually have pKa values ~10.5, the azetidine ring's strain and bond angles (approx. 90°) increase the s-character of the nitrogen lone pair, slightly lowering its basicity compared to pyrrolidine. The N-benzyl substituent further modulates this.
-
Predicted pKa:9.8 – 10.2
-
Observation: The azetidine nitrogen is likely the first site of protonation.[5]
-
Physiological State (pH 7.4): At physiological pH, both amines will be predominantly protonated (cationic). The species will exist mainly as a dication , which has significant implications:
-
Solubility: Highly soluble in aqueous media.
-
Permeability: Passive diffusion may be limited unless active transport or ion-pairing occurs.
Protocol: Potentiometric pKa Determination
To validate the specific pKa values experimentally.
-
Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Use carbonate-free 0.1 M NaOH standardized against KHP.
-
Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a pH glass electrode.
-
Execution: Perform a "dual-titration" (acid-to-base and base-to-acid) from pH 2.0 to pH 12.0 under N₂ atmosphere at 25°C.
-
Analysis: Fit the Bjerrum plot to derive macroscopic pKa values. Look for two inflection points.[6]
Lipophilicity (LogP/LogD)
The azetidine ring is a "lipophilicity lowering" isostere. Replacing a piperidine or pyrrolidine with azetidine typically reduces LogP by 0.5 – 1.0 log units due to the reduction in carbon count and compact polar surface.
-
Predicted LogP (Neutral): ~1.2
-
Predicted LogD (pH 7.4): ~ -1.5 (Due to dicationic state)
Implication: The compound is hydrophilic. In drug design, this allows the attachment of lipophilic pharmacophores (e.g., biaryl systems) to the benzylamine without violating Lipinski's Rule of 5 regarding LogP.[4]
Visualization: Ionization & Lipophilicity Workflow
Figure 2: pH-dependent ionization states and their impact on solubility and extraction strategies.
Stability Profile & Reactivity
The azetidine ring is the stability-limiting factor.[5] While kinetically stable under standard conditions, it is thermodynamically unstable due to ring strain.[4]
1. Acid Stability:
-
Risk: Ring opening (hydrolysis) to form 3-chloropropylamine derivatives is possible in hot, strong acids (e.g., refluxing 6N HCl).[4]
-
Guideline: The dihydrochloride salt is stable as a solid. In solution, avoid prolonged heating at pH < 1.[4]
2. Nucleophilic Attack:
-
Risk: Strong nucleophiles can attack the ring carbons, leading to ring opening, especially if the nitrogen is quaternized (e.g., by alkylation).[4]
-
Guideline: When performing chemistry on the primary amine (e.g., amide coupling), ensure the azetidine nitrogen remains unquaternized or protected if electrophiles are present in excess.[4]
3. Oxidative Stability:
-
Benzylic amines are susceptible to oxidation (N-dealkylation) by metabolic enzymes (CYP450) or ambient air over long periods. Store under argon/nitrogen.
Handling & Storage Protocols
Form: Typically supplied as the Dihydrochloride (2HCl) salt .
-
Appearance: White to off-white hygroscopic solid.
-
Free Base: Colorless to pale yellow oil (prone to carbonate formation with air CO₂).
Storage Protocol:
-
Temperature: -20°C for long-term storage; 2-8°C for active use.
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The salt is hygroscopic; protect from moisture to prevent hydrolysis or caking.
-
Reconstitution:
-
Solvent: Water, DMSO, or Methanol.[4]
-
Note: Free basing should be done immediately prior to use. Extract into Dichloromethane (DCM) from a basic aqueous solution (pH > 12 using NaOH), dry over Na₂SO₄, and concentrate without heating above 30°C to avoid volatility/degradation issues.
-
References
-
Azetidine Physicochemistry
-
pKa of Cyclic Amines
- Title: "Bordwell pKa Table (Acidity in DMSO)"
- Source: University of Wisconsin-Madison
-
URL:[Link]
-
Compound Data
- Ring Strain & Stability: Title: "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry" Source: BenchChem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Benzylazetidine | C10H13N | CID 16227838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-Methylenepiperidin-1-yl)(phenyl)methanone | C13H15NO | CID 11084875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexane puriss. p.a., ACS reagent, reag. Ph. Eur., = 99 GC 110-54-3 [sigmaaldrich.com]
- 11. N-[(1R)-1-phenylethyl]-1-(4-phenylphenyl)methanimine | C21H19N | CID 101924046 - PubChem [pubchem.ncbi.nlm.nih.gov]
